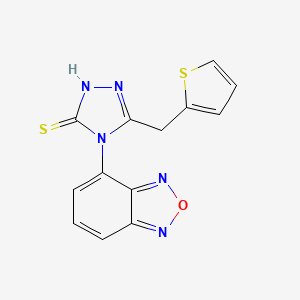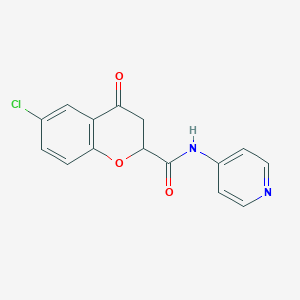![molecular formula C19H18N4O B11046462 11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one](/img/structure/B11046462.png)
11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tricyclic core with multiple nitrogen atoms, making it an interesting subject for studies in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality.
化学反应分析
Types of Reactions
11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroisoquinoline moiety to an isoquinoline.
Reduction: Reduction of the triazatricyclic core to form more saturated derivatives.
Substitution: Introduction of different substituents on the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one involves its interaction with specific molecular targets. For instance, it acts as an androgen receptor antagonist, effectively suppressing the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . The compound binds to the androgen receptor, preventing the activation of downstream signaling pathways that promote cell proliferation.
相似化合物的比较
Similar Compounds
- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
- 3,4-Dihydroisoquinolin-1(2H)-one derivatives
- 2,3-Dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts
Uniqueness
What sets 11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one apart is its tricyclic structure with multiple nitrogen atoms, which provides unique chemical properties and potential biological activities. Its ability to act as an androgen receptor antagonist makes it particularly valuable in the field of medicinal chemistry.
属性
分子式 |
C19H18N4O |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
11-(3,4-dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.02,6]trideca-1,6,8,10-tetraen-13-one |
InChI |
InChI=1S/C19H18N4O/c24-18-16-15-7-3-6-13(15)10-20-17(16)21-19(22-18)23-9-8-12-4-1-2-5-14(12)11-23/h1-2,4-5,10H,3,6-9,11H2,(H,20,21,22,24) |
InChI 键 |
SOSIMFATKSGFEI-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CN=C3C(=C2C1)C(=O)NC(=N3)N4CCC5=CC=CC=C5C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11046380.png)

![5,5,7,9-tetramethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B11046389.png)
![3-Benzyl-1-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium](/img/structure/B11046394.png)
![ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate](/img/structure/B11046395.png)
![5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine](/img/structure/B11046401.png)
![2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B11046403.png)
![8,8-dimethyl-3-(1-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11046428.png)

![5-(2,5-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11046448.png)

![2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazol-3-yl}phenol](/img/structure/B11046464.png)

![Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11046480.png)